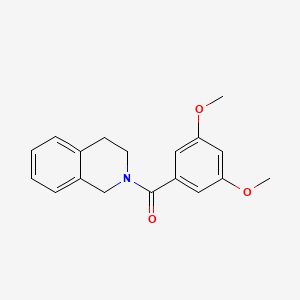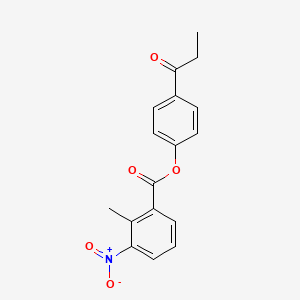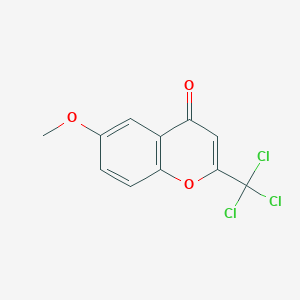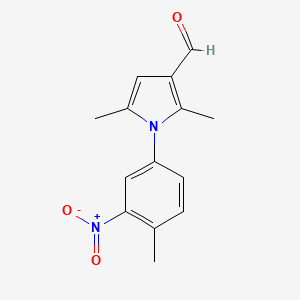
N-cyclooctyl-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-1,3-benzodioxole-5-carboxamide (CBDP-8) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of compounds known as benzodioxoles, which are known for their diverse biological activities. CBDP-8 has been shown to have a wide range of bioactive properties, making it a promising candidate for various research applications.
Mecanismo De Acción
N-cyclooctyl-1,3-benzodioxole-5-carboxamide is believed to exert its effects by binding to the sigma-1 receptor, a protein that is involved in a wide range of biological processes. The sigma-1 receptor is known to play a role in the regulation of neurotransmitter release, calcium signaling, and cell survival, among other things. By binding to this receptor, this compound is thought to modulate these processes, leading to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, it has been shown to have anti-inflammatory, analgesic, and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclooctyl-1,3-benzodioxole-5-carboxamide in lab experiments is its versatility. It has been shown to have a wide range of bioactive properties, making it useful for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are several potential future directions for research on N-cyclooctyl-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of new treatments for neurodegenerative diseases. This compound's neuroprotective properties make it a promising candidate for further study in this area. Additionally, there is potential for the development of new antidepressant and analgesic drugs based on this compound's observed effects. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
N-cyclooctyl-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of 1,3-benzodioxole, which is then converted to the corresponding carboxylic acid. The carboxylic acid is then converted to its corresponding acid chloride, which is subsequently reacted with cyclooctylamine to yield this compound.
Aplicaciones Científicas De Investigación
N-cyclooctyl-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cyclooctyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-13-6-4-2-1-3-5-7-13)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,1-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQLJCXJLMHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)

![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)





![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)



